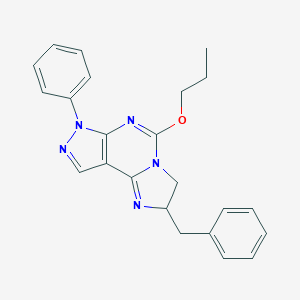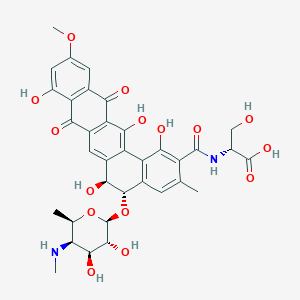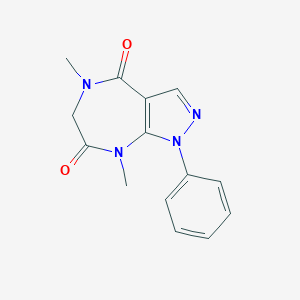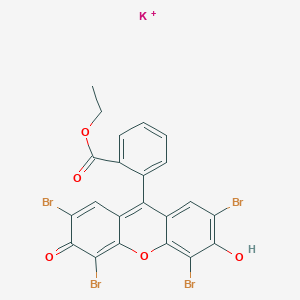
三水合醋酸钠
描述
Sodium acetate trihydrate (SAT) is a chemical compound with a formula of CH3COONa·3H2O. It is known for its large latent heat of fusion, which makes it an attractive candidate as a latent heat storage material, particularly suitable for applications such as solar energy storage for domestic hot water .
Synthesis Analysis
The synthesis of sodium acetate trihydrate can be achieved through the reaction of acetic acid and sodium acetate. An optimal synthesis method has been reported where sodium diacetate is produced from sodium acetate trihydrate and acetic acid without any solvent. The optimal conditions for this reaction were found to be a molar ratio of acetic acid to sodium acetate trihydrate of 1.1:1, a reaction time of 30 minutes, and a water content of 10%, resulting in a product yield over 96% and quality meeting FAO standards .
Molecular Structure Analysis
The molecular structure of sodium acetate trihydrate involves sodium ions, acetate anions, and three water molecules of crystallization. The compound forms a crystalline structure that can be altered by the addition of nucleating agents, which can help to control issues such as supercooling during phase changes .
Chemical Reactions Analysis
Sodium acetate trihydrate can act as a reaction medium, as demonstrated in the synthesis of a low melting mixture of sodium acetate trihydrate and urea. This mixture was used as a benign reaction media for the Biginelli reaction, which is a one-pot synthesis method for polyhydroquinoxaline derivatives. The nature of the products from this reaction could be tuned by adjusting the reaction temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium acetate trihydrate have been extensively studied due to its potential as a phase change material (PCM). It has been shown that the addition of expanded graphite (EG) and carboxymethyl cellulose (CMC) to SAT can address challenges such as phase segregation and supercooling. The thermal conductivity of SAT composites increases with the concentration of EG and CMC, with a notable increase to 1.85 W/mK when containing 2.5 wt% EG and 5 wt% CMC. However, the latent heat of these composites decreases as the concentration of these additives increases . The solidification behavior and thermal conductivity of SAT composites have also been investigated, revealing that the formation of cavities during phase change can limit heat transfer. A composite with SAT, thickening agent, and 5% graphite flakes showed a thermal conductivity of up to 1.1 W/mK . Furthermore, the addition of tetrasodium pyrophosphate decahydrate (Na4P2O7·10H2O) as a nucleation catalyst has been shown to effectively catalyze the crystallization of supercooled SAT .
科学研究应用
1. 热能存储
三水合醋酸钠 (SAT) 被广泛研究作为相变材料用于热能存储,特别是在太阳能供热系统中。其较高的熔化热和约 58°C 的熔化温度使其适用于长期储热。研究的重点是提高其热含量并解决相分离和过冷等影响其储热能力的挑战 (Kong 等,2016),(Dannemand 等,2016)。
2. 复合相变材料
SAT 正在开发为一种复合材料,添加成核剂和增稠剂等添加剂,以减轻过冷和相分层等问题。这些进步对其在储能系统中的应用至关重要。添加了羧甲基纤维素和黄原胶等添加剂已对其储热性能显着提高 (Wang 等,2019),(Zhang,2006)。
3. 季节性储热
SAT 的稳定过冷已被研究其在季节性储热中的潜力。SAT 在短期和长期内都能无损耗地储存热量,使其成为紧凑型储热系统中很有前途的材料。研究包括探索过冷的稳定性和触发释放潜热的方法 (Wang 等,2021)。
4. 提高热导率
研究已经探索了通过加入石墨粉等添加剂来提高 SAT 的热导率。这旨在提高热交换容量率,这对于有效储能和释放至关重要 (Johansen 等,2015)。
作用机制
Target of Action
Sodium acetate trihydrate primarily targets the body’s electrolyte balance and pH regulation systems . It is used medically as an electrolyte replenisher when given intravenously . It is mainly indicated to correct sodium levels in hyponatremic patients . It can also be used in metabolic acidosis and for urine alkalinization .
Mode of Action
Sodium acetate trihydrate works by replenishing sodium ions in the body, which are essential for many bodily functions, including nerve and muscle cell functioning, maintaining blood volume, and maintaining heart function . As a bicarbonate precursor, it can help correct metabolic acidosis . In the context of urine alkalinization, sodium acetate can increase the pH of urine, which can help in the treatment of certain urinary tract conditions .
Biochemical Pathways
The exact biochemical pathways affected by sodium acetate trihydrate are complex and involve multiple physiological systems. As an electrolyte replenisher, it plays a role in maintaining the balance of fluids and electrolytes in the body. It also participates in the bicarbonate buffering system, which helps regulate the body’s pH balance .
Pharmacokinetics
It is likely metabolized into bicarbonate, contributing to the body’s buffering system, and excreted via the kidneys .
Result of Action
The administration of sodium acetate trihydrate results in increased sodium levels in the body, helping to correct conditions such as hyponatremia . It also contributes to the correction of metabolic acidosis and the alkalinization of urine .
Action Environment
The action of sodium acetate trihydrate can be influenced by various environmental factors. For instance, the presence of other electrolytes in the body can affect its efficacy. Additionally, factors such as the patient’s hydration status, kidney function, and overall health can influence the compound’s stability and action . In industrial applications, sodium acetate trihydrate has been studied for its properties as a phase-change material, with its action influenced by temperature changes .
安全和危害
Sodium acetate trihydrate may form combustible dust concentrations in air . It is considered an irritant . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
未来方向
Sodium acetate trihydrate is a promising material for heat-storage applications . With the growth in renewable energy sources and the requirement to reduce CO2 emissions, there is an increasing requirement for technologies that store heat or cold for both domestic and industrial applications . Sodium acetate trihydrate, due to its high energy density and low flammability, is an attractive candidate for such applications .
属性
IUPAC Name |
sodium;acetate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRVGWHSXIMRAB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127-09-3 (anhydrous) | |
| Record name | Sodium acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2073986 | |
| Record name | Acetic acid, sodium salt, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent solid; Efflorescent in warm air; [Merck Index] White crystalline solid; [Aldrich MSDS] | |
| Record name | Sodium acetate trihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9530 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6131-90-4 | |
| Record name | Sodium acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, sodium salt, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4550K0SC9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium acetate trihydrate?
A1: The molecular formula of sodium acetate trihydrate is CH₃COONa·3H₂O, and its molecular weight is 136.08 g/mol.
Q2: What is the significance of the three water molecules in sodium acetate trihydrate?
A2: The three water molecules are integral to the crystal structure of sodium acetate trihydrate. These water molecules form hydrogen bonds with the acetate ions and sodium ions, contributing to the stability of the crystal lattice. []
Q3: How does the presence of water molecules affect the spectroscopic data of sodium acetate trihydrate?
A3: The water molecules in sodium acetate trihydrate contribute significantly to its infrared (IR) spectrum. The O-H stretching vibrations of the water molecules result in characteristic broad bands in the IR spectrum, which are distinguishable from the absorption bands of the acetate ion. This allows researchers to differentiate between bulk water and the water molecules specifically bound within the crystal structure of sodium acetate trihydrate. []
Q4: What makes sodium acetate trihydrate a promising phase change material (PCM)?
A4: Sodium acetate trihydrate exhibits a high latent heat of fusion (264 J/g) at its melting point of 58°C. [] This means it can store and release a significant amount of heat energy during the melting and solidification processes, making it suitable for thermal energy storage applications. [, , , , , ]
Q5: What are the main challenges associated with using sodium acetate trihydrate as a PCM?
A5: Sodium acetate trihydrate suffers from two major drawbacks:
- Supercooling: It tends to cool significantly below its melting point before solidifying. [, , , , , , ]
- Phase Separation: During solidification, the anhydrous salt can settle out, reducing the material's energy storage capacity over time. [, , ]
Q6: What strategies have been explored to address the supercooling issue in sodium acetate trihydrate?
A6: Researchers have investigated various approaches to mitigate supercooling, including:
- Adding Nucleating Agents: Substances like disodium hydrogen phosphate dodecahydrate (DSP) provide nucleation sites for crystal growth, promoting solidification closer to the melting point. [, , , , , , ]
- Incorporating Nanoparticles: Nanomaterials such as AlN, Si₃N₄, ZrB₂, SiO₂, BC₄, and SiB₆ have been studied as potential nucleating agents. []
- Applying External Stimuli: Techniques like ultrasonic radiation [] and electrical initiation [] have shown potential in triggering crystallization and controlling supercooling.
Q7: How can the problem of phase separation in sodium acetate trihydrate be minimized?
A7: Several methods have been proposed to address phase separation:
- Adding Thickening Agents: Polymers like carboxymethyl cellulose (CMC) increase the viscosity of the molten material, inhibiting the settling of anhydrous salt. [, , , , , ]
- Using Metal Foams: Aluminum and copper foams coated with disodium hydrogen phosphate dodecahydrate have been investigated as supporting structures for sodium acetate trihydrate. [] These structures can enhance thermal conductivity and potentially limit phase separation by providing a more confined space for crystallization.
- Optimizing Water Content: Research suggests that the amount of water present in the system plays a critical role in phase separation. [] Carefully controlling the water content during preparation and cycling could potentially minimize this issue.
Q8: What are some potential applications of sodium acetate trihydrate in thermal energy storage systems?
A8: Sodium acetate trihydrate shows promise in various applications, including:
- Solar Heating Systems: It can store solar energy collected during the day and release it for heating purposes at night. [, ]
- Waste Heat Recovery: It can capture waste heat from industrial processes and utilize it for other purposes. []
- Heating Pads: The exothermic crystallization of supercooled sodium acetate trihydrate is utilized in commercially available hand warmers. []
Q9: What are the key areas of future research on sodium acetate trihydrate as a PCM?
A9: Further research is needed to:
- Explore the use of novel materials and techniques, such as in-situ nanostructure synthesis, [] to further improve its thermophysical properties.
Q10: What are some alternatives to sodium acetate trihydrate for thermal energy storage?
A10: While sodium acetate trihydrate is a promising candidate, other PCMs with different melting temperatures and properties are also being investigated, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)







